Cecropin P4
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SWLSKTYKKLENSAKKRISEGVAIAILGGLR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Cecropin P4 exhibits significant antibacterial activity against a variety of pathogenic bacteria. Research indicates that CecP4 can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Summary of Antimicrobial Studies
Applications in Livestock
This compound has significant potential as a feed supplement in livestock to combat microbial infections. Studies indicate that dietary supplementation with Cecropin can improve growth performance and reduce diarrhea rates in young animals such as piglets.
Benefits Observed in Livestock Studies
- Growth Performance : Supplementation with Cecropin has been linked to improved weight gain in piglets .
- Reduction of Diarrhea : It helps alleviate diarrhea caused by enterotoxin-producing E. coli, enhancing overall gut health .
- Immune Response : Cecropin supplementation can boost serum immunity and intestinal health, indicating its role in enhancing animal welfare .
Potential in Human Medicine
Beyond agricultural applications, this compound is also being explored for therapeutic use in humans. Its broad-spectrum antimicrobial properties make it a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Research Insights
- Antiviral Properties : Some studies suggest that cecropins may also exhibit antiviral effects against certain viruses, such as the porcine reproductive and respiratory syndrome virus .
- Low Toxicity : The low toxicity profile of this compound makes it an attractive candidate for therapeutic development .
Comparison with Similar Compounds
Key Findings :
- Cecropin P1 is more potent against Gram-negative bacteria than P4, likely due to structural differences in hydrophobic domains .
- Cecropin A outperforms P4 against P. aeruginosa, suggesting its hinge region enhances membrane penetration .
Spectrum of Action
Expression Systems and Production Efficiency
Preparation Methods
Recombinant Expression in Pichia pastoris
One of the primary methods for preparing Cecropin P4 is through recombinant DNA technology using the yeast Pichia pastoris expression system. This approach enables the production of biologically active this compound in sufficient quantities for experimental use.
- The gene encoding this compound is amplified and cleaved using restriction enzymes EcoRI and XbaI.
- The gene is cloned into the P. pastoris expression vector pPICZB, which contains the Saccharomyces cerevisiae α-factor secretion signal to facilitate peptide secretion.
- The resulting plasmid (pPICZB::CecP4) is linearized with SacI and integrated into the AOX1 locus of P. pastoris strain X33 by lithium chloride transformation.
- Transformed yeast cells are cultured in minimal methanol (MM) media to induce expression under the control of the methanol-inducible AOX1 promoter.
- Methanol concentration is optimized (1% to 2%) to maximize peptide yield and antibacterial activity, with 2% methanol yielding the highest activity after 72 hours of induction.
- The recombinant this compound was secreted into the culture supernatant and demonstrated antibacterial activity confirmed by agar diffusion assays.
- Growth and peptide production were dependent on methanol concentration, with higher activity observed at 2% methanol after 72 hours.
- The antibacterial activity was maintained up to 120 hours, indicating stable expression and secretion (Table 1).
| Parameter | Condition | Result |
|---|---|---|
| Expression host | Pichia pastoris X33 | Successful transformation |
| Vector | pPICZB with α-factor signal | Efficient secretion |
| Induction medium | Minimal methanol (MM) | 1% and 2% methanol tested |
| Optimal methanol conc. | 2% | Highest antibacterial activity |
| Induction time | 72 hours | Peak peptide production |
| Antibacterial assay | Agar diffusion | Clear inhibition zones |
This recombinant expression system is advantageous for producing this compound with proper folding and post-translational modifications, facilitating functional studies and potential therapeutic development.
Solid-Phase Peptide Synthesis (SPPS)
Another well-established method for preparing Cecropin peptides, including this compound analogs, is solid-phase peptide synthesis (SPPS). This chemical synthesis technique allows precise control over peptide sequence and modifications.
- The peptide is synthesized stepwise on a solid support resin, typically a benzhydrylamine-type resin.
- Amino acids are protected with acid-labile t-butyloxycarbonyl (Boc) groups and side chains with benzyl-type protecting groups.
- Coupling reagents such as dicyclohexylcarbodiimide (DCC) and additives like diisopropylethylamine (DIEA) facilitate peptide bond formation.
- After chain assembly, the peptide is cleaved from the resin and deprotected using a two-step hydrogen fluoride (HF) treatment:
- Low HF treatment removes benzyl-type protecting groups under mild conditions.
- High HF treatment completes deprotection and peptide cleavage.
- The crude peptide is purified by chromatographic methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).
- SPPS allows the synthesis of Cecropin peptides with high purity and yield.
- The method enables the incorporation of non-natural amino acids or modifications to study structure-activity relationships.
- Synthetic Cecropin peptides exhibit antibacterial activity comparable to natural peptides, confirming the effectiveness of the synthesis protocol (Table 2).
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin loading | Benzhydrylamine resin | Solid support for synthesis |
| Amino acid protection | Boc and benzyl groups | Prevent side reactions |
| Coupling | DCC, DIEA in CH2Cl2 | Peptide bond formation |
| Deprotection (low HF) | HF/Me2S/p-cresol/p-thiocresol (25:65:8:2) | Remove side-chain protecting groups |
| Deprotection (high HF) | HF/p-cresol (9:1) | Cleave peptide from resin |
| Purification | RP-HPLC | Obtain pure peptide |
This chemical synthesis method is highly versatile and widely used for producing antimicrobial peptides for biochemical and pharmacological studies.
Summary Table: Preparation Methods of this compound
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Recombinant Expression in Pichia pastoris | Cloning into pPICZB, methanol induction | High yield, proper folding, secretion | Requires molecular biology expertise, time-consuming |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis on resin | Precise sequence control, modifiable | Costly for long peptides, requires purification |
| Synthetic Derivatives (e.g., NP4P) | Amino acid substitutions to enhance activity | Enhances antimicrobial effect, customizable | May require extensive optimization |
Q & A
Q. What experimental models are most effective for studying Cecropin P4’s antimicrobial mechanisms?
To evaluate this compound’s antimicrobial activity, use in vitro assays such as minimum inhibitory concentration (MIC) testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. For mechanistic insights, combine fluorescence spectroscopy (to track membrane disruption via dye leakage assays) and electron microscopy (to visualize structural damage to bacterial membranes). In vivo models like Galleria mellonella larvae or murine infection models can validate efficacy while addressing host-pathogen interactions .
Q. How can researchers standardize this compound synthesis and purification protocols?
Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry for reproducibility, followed by HPLC purification (>95% purity). Validate peptide integrity via mass spectrometry and circular dichroism to confirm secondary structure (α-helical content). Document buffer conditions (e.g., pH, ionic strength) to ensure stability during experimentation .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Use non-linear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across treatment groups. Include confidence intervals and error bars in graphical representations to quantify variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity to mammalian cells be resolved?
Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell type, exposure time). Use primary cell lines (e.g., human keratinocytes) and 3D organoid models to better mimic physiological conditions. Perform flow cytometry to distinguish membrane permeabilization from apoptosis/necrosis mechanisms. Address discrepancies by standardizing assay conditions (e.g., serum concentration, peptide aggregation state) .
Q. What strategies optimize this compound’s bioavailability in systemic infection models?
Explore nanocarrier systems (e.g., liposomes, polymeric nanoparticles) to enhance stability and reduce renal clearance. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy. Validate tissue distribution via radiolabeling (e.g., ¹²⁵I-Cecropin P4) and imaging techniques (e.g., SPECT/CT) .
Q. How do mutations in bacterial membranes influence this compound resistance?
Apply genomic sequencing of resistant strains to identify mutations in lipid A or outer membrane proteins. Use Langmuir monolayer assays to measure peptide insertion efficiency into synthetic membranes with modified lipid compositions. Complement with molecular dynamics simulations to predict structural interactions between this compound and mutated targets .
Methodological Challenges and Solutions
Q. How should researchers address batch-to-batch variability in this compound activity?
- Quality Control : Implement circular dichroism and NMR spectroscopy for structural consistency checks.
- Bioactivity Normalization : Use internal controls (e.g., a reference peptide) in each assay to calibrate activity .
Q. What computational tools are suitable for predicting this compound’s interaction with host proteins?
- Docking Software : Use AutoDock Vina or HADDOCK to model peptide-protein interactions.
- Machine Learning : Train models on peptide-MHC binding data to predict immunogenicity risks .
Data Presentation and Reproducibility
- Raw Data : Deposit in repositories like Zenodo or Figshare , adhering to FAIR principles.
- Supplementary Materials : Include full SDS-PAGE gels, chromatograms, and statistical code to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
